5-(2-chlorophenyl)-4-[3-(morpholin-4-yl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
3-(2-CHLOROPHENYL)-4-[3-(MORPHOLIN-4-YL)PROPYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: is a synthetic organic compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-4-[3-(MORPHOLIN-4-YL)PROPYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions:
Thione Formation: The final step involves the conversion of the triazole ring to its thione form using sulfur or sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, and various nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(2-CHLOROPHENYL)-4-[3-(MORPHOLIN-4-YL)PROPYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-4-[3-(MORPHOLIN-4-YL)PROPYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: Lacks the morpholin-4-yl group.
4-(3-Morpholin-4-ylpropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: Lacks the 2-chlorophenyl group.
3-(2-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiol: Contains a thiol group instead of a thione group.
Uniqueness
The uniqueness of 3-(2-CHLOROPHENYL)-4-[3-(MORPHOLIN-4-YL)PROPYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE lies in its combination of functional groups. The presence of both the 2-chlorophenyl and the 3-(morpholin-4-yl)propyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19ClN4OS |
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Molecular Weight |
338.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H19ClN4OS/c16-13-5-2-1-4-12(13)14-17-18-15(22)20(14)7-3-6-19-8-10-21-11-9-19/h1-2,4-5H,3,6-11H2,(H,18,22) |
InChI Key |
LHDMEKMVNAHGED-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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